molecular formula C22H24F3N5O2 B2784633 4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 2034344-45-9

4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No.: B2784633
CAS No.: 2034344-45-9
M. Wt: 447.462
InChI Key: AUXYNSYKTVGYEP-UHFFFAOYSA-N
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Description

4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H24F3N5O2 and its molecular weight is 447.462. The purity is usually 95%.
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Biological Activity

The compound 4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one represents a complex organic structure with potential biological activity, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H21F3N4O2C_{16}H_{21}F_3N_4O_2 with a molecular weight of 358.36 g/mol. The IUPAC name is [4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]morpholin-2-yl]-piperidin-1-ylmethanone . The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets.

PropertyValue
Molecular FormulaC16H21F3N4O2
Molecular Weight358.36 g/mol
IUPAC Name[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]morpholin-2-yl]-piperidin-1-ylmethanone
InChI KeyBPSRUNMIVZBACR-UHFFFAOYSA-N

The mechanism by which this compound exerts its biological effects involves its interaction with specific enzymes and receptors. The trifluoromethyl group is known to enhance the compound's ability to penetrate cell membranes, allowing it to bind effectively to target proteins or enzymes. This binding can modulate their activity, leading to various biological outcomes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar pyrimidine derivatives. For instance, compounds related to this structure have shown significant efficacy against human breast cancer cells, with IC50 values indicating potent inhibitory effects on cancer cell proliferation .

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of the enzyme NAPE-PLD, which is involved in the biosynthesis of bioactive lipid mediators. Structure–activity relationship studies have demonstrated that modifications in the molecular structure can lead to increased potency as an NAPE-PLD inhibitor, with some derivatives showing IC50 values in the nanomolar range .

Case Studies

  • Inhibition of NAPE-PLD : A study identified that modifications in pyrimidine derivatives significantly enhanced their inhibitory effects on NAPE-PLD, leading to decreased levels of N-acylethanolamines (NAEs) in vivo. This modulation has implications for emotional behavior and pain management in animal models .
  • Antitumor Efficacy : Another investigation into similar compounds revealed their ability to induce apoptosis in breast cancer cells via PARP inhibition and activation of caspase pathways. These findings suggest that derivatives of pyrimidine can serve as promising candidates for cancer therapeutics .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that specific substituents on the pyrimidine ring significantly influence biological activity. For example, the introduction of different alkyl or aryl groups can enhance binding affinity and selectivity towards target enzymes or receptors.

SubstituentEffect on Activity
TrifluoromethylIncreases lipophilicity
Methyl groupEnhances receptor binding
Piperazine moietyImproves pharmacokinetic properties

Properties

IUPAC Name

1-(4-methylphenyl)-4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N5O2/c1-14-3-5-17(6-4-14)30-13-16(11-20(30)31)21(32)29-9-7-28(8-10-29)19-12-18(22(23,24)25)26-15(2)27-19/h3-6,12,16H,7-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXYNSYKTVGYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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